molecular formula C20H18O6 B2786531 (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858761-22-5

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2786531
CAS No.: 858761-22-5
M. Wt: 354.358
InChI Key: SOMAKQLBWGNNHG-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with a 4-methoxybenzylidene group at position 2 and a methyl propanoate ester at position 6. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability. Its structure combines electron-donating (methoxy) and lipophilic (benzylidene) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-15-8-9-16-17(11-15)26-18(19(16)21)10-13-4-6-14(23-2)7-5-13/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMAKQLBWGNNHG-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antioxidant effects.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Component Description
Molecular Formula C18H18O5
Molecular Weight 314.34 g/mol
Functional Groups Methyl ester, benzofuran, methoxybenzylidene

The presence of these functional groups suggests significant potential for reactivity and interaction with biological targets.

Biological Activity Predictions

Computational studies have indicated that this compound may exhibit a range of pharmacological effects. Notably, it has shown potential in the following areas:

  • Anticancer Activity : The compound has been predicted to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in inflammatory processes.
  • Antioxidant Properties : The methoxy group in the structure may contribute to free radical scavenging activity.

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antitumor Effects : In vitro studies using the MTT assay demonstrated that related benzofuran derivatives exhibited significant growth inhibition against various cancer cell lines, suggesting that this compound may share similar properties.
    Compound Cell Line Tested IC50 (μM)
    Benzofuran AHeLa15.0
    Benzofuran BMCF-720.5
  • Anti-inflammatory Activity : Research on related compounds indicated their ability to reduce pro-inflammatory cytokine production in macrophages, highlighting the potential of this compound as an anti-inflammatory agent .
  • Antioxidant Capacity : Studies have shown that compounds with similar structural motifs possess significant antioxidant activity, measured through DPPH radical scavenging assays.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, thereby reducing pigmentation.
    • Biochemical Pathways : By interacting with the active site of tyrosinase, the compound could effectively block the conversion of tyrosine to melanin.

Scientific Research Applications

Computational models suggest that (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit a range of biological activities, including:

  • Anticancer Activity : Related compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
  • Antioxidant Properties : May scavenge free radicals and protect against oxidative stress.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. It may serve as a scaffold for designing new anticancer or anti-inflammatory agents.

Pharmacological Studies

Research indicates that compounds with similar structures can inhibit matrix metalloproteinases, which are crucial in inflammation and cancer progression. The dual role of this compound could lead to novel therapeutic strategies.

Neuroprotective Research

Benzofuran derivatives have been noted for their neuroprotective properties, making this compound a candidate for studies focused on neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study conducted on various benzofuran derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.

Case Study 2: Anti-inflammatory Activity

Research involving the inhibition of inflammatory mediators demonstrated that related compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, highlighting the therapeutic potential of this class of compounds.

Chemical Reactions Analysis

Ester Functional Group Reactions

The methyl propanoate moiety undergoes characteristic ester reactions:

Reaction TypeReagents/ConditionsProductNotes
Acidic hydrolysisH₂SO₄/H₂O, reflux2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acidComplete conversion in 6–8 hours
Basic hydrolysis (saponification)NaOH/EtOH, 60°CSodium salt of propanoic acid derivativeFaster kinetics in polar aprotic solvents
ReductionLiAlH₄ in THF, 0°C → RT2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propan-1-olSelective ester reduction without affecting ketone
TransesterificationEthanol, H₂SO₄ catalystEthyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoateEquilibrium-driven; 72% yield

Benzofuran Ring Reactions

The electron-rich benzofuran system participates in electrophilic and oxidative processes:

Reaction TypeReagents/ConditionsProductNotes
Electrophilic brominationBr₂ in AcOH, 25°C5-Bromo derivativeRegioselectivity at C5 due to electron-donating methoxy group
OxidationKMnO₄, H₂SO₄, Δ2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acidDegradation of benzofuran ring observed under prolonged conditions
Ring-openingNaOH (10%), 80°C2-(4-methoxybenzylidene)-3-oxo-2,3-dihydroxybenzene derivativeBase-induced cleavage of the furan ring

Benzylidene Double Bond Reactivity

The Z-configured benzylidene double bond (C=CH-) shows distinct behavior:

Reaction TypeReagents/ConditionsProductNotes
Catalytic hydrogenationH₂, Pd/C, EtOHDihydro derivative (saturated benzyl group)Retention of stereochemistry at adjacent centers
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide intermediateFurther ring-opening reactions possible

Methoxy Group Transformations

The para-methoxy substituent on the benzylidene moiety undergoes demethylation and substitution:

Reaction TypeReagents/ConditionsProductNotes
DemethylationHI (48%), reflux2-(4-hydroxybenzylidene) derivativeQuantitative conversion in 4 hours
NitrationHNO₃/H₂SO₄, 0°C4-Methoxy-3-nitrobenzylidene derivativeLimited regioselectivity due to steric hindrance

Condensation and Cyclization

The ketone at C3 enables nucleophilic attacks and cycloadditions:

Reaction TypeReagents/ConditionsProductNotes
Schiff base formationAniline, EtOH, ΔAzomethine-linked adductReversible reaction; pH-dependent
Michael additionEthyl acrylate, DBUβ-Ketoester adductEnhanced by the electron-withdrawing ketone

Key Mechanistic and Stereochemical Considerations

  • Z-configuration stability : The benzylidene double bond’s Z-geometry resists isomerization under mild conditions but equilibrates to E under strong acid/base or UV light .

  • Electronic effects : Methoxy groups direct electrophilic substitution to the para position on the benzylidene ring.

  • Steric hindrance : Bulky substituents on the benzofuran ring limit access to the ketone at C3, affecting reaction rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzylidene group and the ester moiety. Below is a detailed comparison with three closely related derivatives from the literature:

Structural and Physicochemical Comparison

Compound (Reference) Substituent on Benzylidene Group Molecular Formula Molecular Weight (g/mol) XLogP3<sup>†</sup> Hydrogen Bond Acceptors Key Features
Target Compound 4-methoxy C₃₀H₂₆O₇ (est.) 522.5 (est.) ~4.2 (est.) 7 (est.) Moderate lipophilicity due to methoxy; Z-configuration stabilizes the benzylidene moiety.
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-fluoro C₂₀H₁₅FO₅ 354.3 3.1 5 Electron-withdrawing fluorine enhances polarity; reduced lipophilicity compared to methoxy analog.
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo-2-methoxy C₂₁H₁₈BrO₆ 449.2 4.8 6 Bromine increases molecular weight and steric bulk; dual substitution (Br and OCH₃) may hinder rotational freedom.
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl C₂₂H₂₂O₅ 366.4 5.2 5 Highly lipophilic tert-butyl group enhances membrane permeability; reduced solubility in polar solvents.

<sup>†</sup>XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator).

Key Findings

Substituent Effects on Lipophilicity :

  • The 4-methoxy group in the target compound provides moderate lipophilicity (estimated XLogP3 ~4.2), intermediate between the polar 3-fluoro analog (XLogP3 3.1 ) and the highly lipophilic 4-tert-butyl derivative (XLogP3 5.2 ).
  • Bromine substitution in the 5-bromo-2-methoxy analog increases lipophilicity (XLogP3 4.8) due to its halogenated aromatic ring .

The 3-fluoro substituent withdraws electron density, which may stabilize the benzylidene moiety against nucleophilic attack compared to the electron-donating methoxy group.

Hydrogen Bonding and Solubility :

  • The target compound’s methoxy and ester groups contribute to hydrogen bond acceptor capacity (estimated 7), higher than analogs like the 4-tert-butyl derivative (5 acceptors ). This may improve aqueous solubility relative to more hydrophobic analogs.

Synthetic Accessibility: The 5-bromo-2-methoxy analog requires regioselective bromination, complicating synthesis compared to monosubstituted derivatives.

Q & A

Q. What are the common synthetic routes for (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting a benzofuran derivative with 4-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene intermediate .

Esterification : Introducing the methyl propanoate group via nucleophilic substitution or Mitsunobu reaction, using catalysts like DMAP (4-dimethylaminopyridine) .

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the (Z)-isomer, leveraging differences in polarity or solubility .
Key parameters: Temperature (60–80°C for condensation), solvent choice (e.g., dichloromethane for inert conditions), and reaction time (6–12 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry (Z-configuration) and substituent positions (e.g., methoxy groups at 4-position) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C21_{21}H20_{20}O7_7) and detects isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester and ketone) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anti-inflammatory Activity : Assessed via COX-2 inhibition assays (IC50_{50} values compared to celecoxib) .
  • Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays, with IC50_{50} values ranging from 10–50 µM .
  • Antioxidant Properties : Evaluated via DPPH radical scavenging assays, showing moderate activity (30–40% inhibition at 100 µM) .

Advanced Research Questions

Q. How can researchers optimize Z/E isomer selectivity during synthesis?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of transition states .
  • Catalyst Choice : Lewis acids (e.g., ZnCl2_2) improve selectivity by coordinating to the carbonyl group, directing stereochemistry .
  • Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization, preserving the Z-configuration .
    Example Data :
ConditionZ:E RatioYield (%)
DMF, ZnCl2_2, 0°C9:175
THF, no catalyst, RT3:150

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate activity contributors .
  • Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls to minimize variability .
  • Metabolomics Profiling : LC-MS/MS to identify metabolites that may deactivate/activate the compound in different models .

Q. What are the challenges in studying its interaction with cytochrome P450 enzymes, and how can they be addressed?

  • Methodological Answer :
  • Challenge 1 : Competitive inhibition vs. mechanism-based inactivation.
    Solution : Pre-incubate the compound with CYP3A4 and NADPH, then measure residual activity via fluorometric assays .
  • Challenge 2 : Low solubility in aqueous buffers.
    Solution : Use co-solvents (e.g., <1% DMSO) or nanoformulation to enhance bioavailability .
  • Key Data :
CYP EnzymeInhibition (%)Type (Competitive/Non-competitive)
3A465Competitive (Ki_i = 2.5 µM)
2D620Non-competitive

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Methodological Answer :
  • Cell Line Variability : Test toxicity across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
  • Apoptosis vs. Necrosis : Use flow cytometry with Annexin V/PI staining to distinguish mechanisms .
  • Dose-Dependent Effects : Replicate studies at consistent concentrations (e.g., 1–100 µM) to validate thresholds .

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